Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer, commonly known as OAB, is a synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. This copolymer is synthesized by the copolymerization of octylacrylamide, acrylates, and butylaminoethyl methacrylate monomers. OAB is a water-soluble polymer that has found its application in various fields of research, including drug delivery, tissue engineering, and cosmetics. The synthesis of OAB is a complex process that involves the copolymerization of three different monomers. The synthesis method can be achieved by using various techniques such as emulsion polymerization, solution polymerization, and suspension polymerization. The choice of the synthesis method depends on the desired properties of the copolymer. Scientific research has shown that OAB has significant potential in drug delivery applications. The copolymer can be used to encapsulate drugs and release them in a controlled manner. OAB has also been used in tissue engineering to create scaffolds that can support cell growth and tissue regeneration. In cosmetics, OAB is used as a thickening agent and stabilizer in various formulations. The mechanism of action of OAB is based on its unique properties. The copolymer is hydrophilic, which allows it to interact with water molecules and form a gel-like structure. This property makes OAB an excellent candidate for drug delivery applications. The copolymer can encapsulate drugs and release them in a controlled manner due to the gel-like structure. Biochemical and physiological effects of OAB have been extensively studied. Research has shown that the copolymer is non-toxic and biocompatible, making it suitable for use in biomedical applications. OAB has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Advantages and limitations of OAB for lab experiments depend on the specific application. One advantage of OAB is its ability to encapsulate drugs and release them in a controlled manner. However, one limitation is the complexity of the synthesis process, which can make it difficult to produce large quantities of the copolymer. Future directions for OAB research include exploring its potential in tissue engineering, drug delivery, and cosmetics. Researchers are also investigating ways to modify the copolymer to enhance its properties and applications. OAB has the potential to be a versatile copolymer that can be used in various fields of research.

Propiedades

Número CAS |

70801-07-9 |

|---|---|

Nombre del producto |

Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer |

Fórmula molecular |

C36H64N2O10 |

Peso molecular |

684.9 g/mol |

Nombre IUPAC |

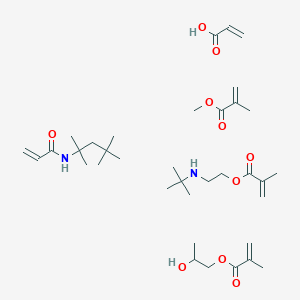

2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |

InChI |

InChI=1S/C11H21NO.C10H19NO2.C7H12O3.C5H8O2.C3H4O2/c1-7-9(13)12-11(5,6)8-10(2,3)4;1-8(2)9(12)13-7-6-11-10(3,4)5;1-5(2)7(9)10-4-6(3)8;1-4(2)5(6)7-3;1-2-3(4)5/h7H,1,8H2,2-6H3,(H,12,13);11H,1,6-7H2,2-5H3;6,8H,1,4H2,2-3H3;1H2,2-3H3;2H,1H2,(H,4,5) |

Clave InChI |

OOBBVVRLSYRMMO-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |

SMILES canónico |

CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |

Otros números CAS |

70801-07-9 |

Sinónimos |

OCTYLACRYLAMIDE/ACRYLATES/BUTYLAMINOETHYL METHACRYLATE COPOLYMER; 2-Propenoic acid, 2-methyl-, 2-(1,1-dimethylethyl)aminoethyl ester, polymer with methyl 2-methyl-2-propenoate, 1,2-propanediol mono(2-methyl-2-propenoate), 2-propenoic acid and N-(1,1,3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)